molecular formula C7H14O2 B2492172 3-(Propan-2-yloxy)cyclobutan-1-ol CAS No. 1821828-04-9

3-(Propan-2-yloxy)cyclobutan-1-ol

Cat. No.: B2492172
CAS No.: 1821828-04-9
M. Wt: 130.187
InChI Key: WUKJZVGMPBOICL-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-yloxy)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O2 It features a cyclobutane ring substituted with a hydroxyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol typically involves the reaction of cyclobutanone with isopropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Propan-2-yloxy)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yloxy)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and an isopropoxy group on the cyclobutane ring.

Properties

IUPAC Name

3-propan-2-yloxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKJZVGMPBOICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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